

Application Notes and Protocols for Nintedanibd3 in Metabolite Identification

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Compound of Interest		
Compound Name:	Nintedanib 13CD3	
Cat. No.:	B15553426	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small cell lung cancer, and other fibrotic diseases.[1][2][3] It targets key pathways in angiogenesis and fibrosis by inhibiting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[4][5][6] Understanding the metabolism of Nintedanib is crucial for characterizing its pharmacokinetic profile, identifying potential drugdrug interactions, and ensuring its safety and efficacy.

This document provides detailed application notes and protocols for the use of isotopically labeled Nintedanib, specifically Nintedanib-13CD3, in metabolite identification studies. The inclusion of a stable isotope-labeled internal standard is best practice for quantitative mass spectrometry-based assays, enabling accurate differentiation and quantification of the parent drug from its metabolites.[7]

Metabolic Profile of Nintedanib

Nintedanib undergoes extensive metabolism, primarily through hydrolytic cleavage by esterases to form its main carboxylic acid metabolite, BIBF 1202.[8][9][10][11][12] This is followed by glucuronidation of BIBF 1202 via UGT enzymes (specifically UGT1A1, UGT1A7, UGT1A8, and UGT1A10).[8][10][11] A minor metabolic pathway involves oxidative



demethylation mediated by CYP3A4, contributing to about 5% of the biotransformation.[8][9] [10][13] Studies have identified numerous metabolites in various biological matrices, including products of oxidation, demethylation, and glucuronide conjugation.[13][14][15]

Table 1: Major Metabolic Pathways and Metabolites of

Nintedanib

Metabolic Pathway	Enzyme(s) Involved	Metabolite	Relative Abundance
Hydrolytic Ester Cleavage	Esterases	BIBF 1202 (free acid)	Major (~25% of metabolism)[8][10]
Glucuronidation	UGT1A1, UGT1A7, UGT1A8, UGT1A10	BIBF 1202 glucuronide	Major circulating metabolite[10][11]
Oxidative Demethylation	CYP3A4	BIBF 1053	Minor (~5% of metabolism)[8][10]
Other Oxidative Modifications	CYP enzymes	Hydroxylated and N- oxide metabolites	Minor[14][15]

Experimental Protocols

The following protocols describe in vitro and in vivo methods for the identification of Nintedanib metabolites using Nintedanib-13CD3 as an internal standard.

Protocol 1: In Vitro Metabolism of Nintedanib in Human Liver Microsomes (HLM)

Objective: To identify metabolites of Nintedanib formed by hepatic enzymes and to characterize the role of cytochrome P450 enzymes.

Materials:

- Nintedanib
- Nintedanib-13CD3



- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ice-cold)
- LC-MS/MS system

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of Nintedanib (e.g., 1 mM) in DMSO.
 - Prepare a stock solution of Nintedanib-13CD3 (e.g., 1 mM) in DMSO to be used as an internal standard.
- Incubation:
 - Pre-warm a suspension of HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
 - \circ Initiate the metabolic reaction by adding Nintedanib to a final concentration of 1 μ M and the NADPH regenerating system.
 - Incubate the mixture at 37°C with gentle shaking.
 - Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
- Reaction Quenching and Sample Preparation:
 - Stop the reaction by adding two volumes of ice-cold acetonitrile containing a known concentration of Nintedanib-13CD3 (e.g., 100 nM).
 - Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate proteins.



- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to detect and identify potential metabolites by comparing the mass spectra of samples with and without the parent drug and by looking for characteristic mass shifts.

Protocol 2: In Vivo Metabolite Identification in Rodents

Objective: To identify Nintedanib metabolites in a living organism and to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Materials:

- Nintedanib
- Nintedanib-13CD3
- · Male Wistar or Sprague-Dawley rats
- Vehicle for oral administration (e.g., 0.5% hydroxyethyl cellulose)
- Metabolic cages for separate collection of urine and feces
- Blood collection supplies (e.g., EDTA tubes)
- Acetonitrile (ice-cold)
- LC-MS/MS system

Procedure:

- Dosing:
 - Administer a single oral dose of Nintedanib to the rats.



• Sample Collection:

- House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
- Collect blood samples via tail vein or cardiac puncture at specified time points into EDTA tubes.
- Centrifuge the blood samples to obtain plasma.

Sample Preparation:

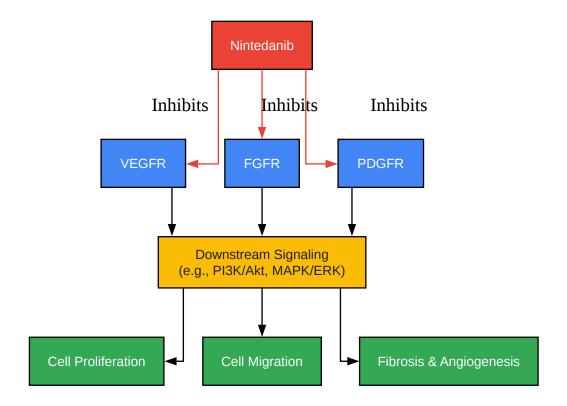
- Plasma: To a known volume of plasma, add three volumes of ice-cold acetonitrile containing Nintedanib-13CD3 as an internal standard. Vortex and centrifuge to precipitate proteins. Collect the supernatant.
- Urine: Dilute urine samples with water and add Nintedanib-13CD3. Centrifuge to remove any particulates.
- Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture).
 Add Nintedanib-13CD3, vortex, and centrifuge. Collect the supernatant.
- Evaporate the supernatant from all sample types and reconstitute in the mobile phase for analysis.

LC-MS/MS Analysis:

 Analyze the processed samples using a high-resolution mass spectrometer to identify metabolites. The use of Nintedanib-13CD3 helps to distinguish drug-related material from endogenous matrix components.

Visualizations Nintedanib Signaling Pathway



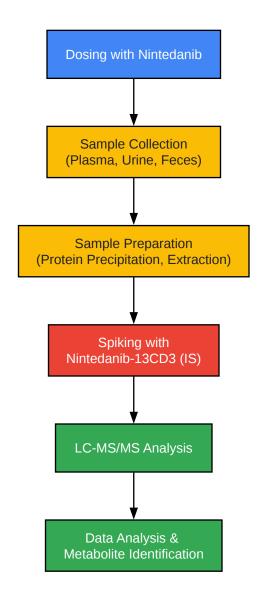


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Caption: Nintedanib inhibits key signaling pathways.

Experimental Workflow for Metabolite Identification

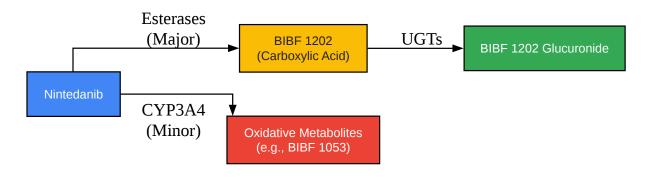




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Caption: Workflow for in vivo metabolite identification.

Metabolic Pathway of Nintedanib





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Caption: Major metabolic pathways of Nintedanib.

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